

Technical Monograph: Spectroscopic Profiling of Tetraheptylammonium Chloride

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Compound of Interest

Compound Name: *Tetraheptylammonium chloride*

CAS No.: 10247-90-2

Cat. No.: B084138

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Executive Summary

Tetraheptylammonium Chloride (THAC) is a lipophilic quaternary ammonium salt (CAS: 10108-97-1) utilized primarily as a Phase Transfer Catalyst (PTC) and an ion-pairing reagent in HPLC.[1] Its utility stems from the steric bulk of four heptyl chains shielding the cationic nitrogen, facilitating the solubilization of anionic species into non-polar organic phases.

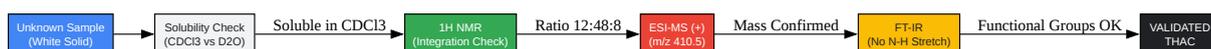
This guide provides a self-validating spectroscopic framework. By cross-referencing the Nuclear Magnetic Resonance (NMR) integration values with Electrospray Ionization (ESI) mass spectral data, researchers can definitively confirm molecular identity and assess solvation states (hygroscopicity).[1]

Part 1: Molecular Identity & Structural Logic

Property	Specification
Chemical Formula	
Cation Formula	
Molecular Weight (Salt)	446.24 g/mol
Exact Mass (Cation)	410.4729 Da
Appearance	White waxy solid or crystals (Low MP: 38–40 °C)
Solubility Profile	Soluble in , , MeOH; Sparingly soluble in water.[1]

Structural Elucidation Workflow

The following diagram outlines the logical flow for validating THAC purity using the protocols described in this guide.



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Figure 1: Step-by-step decision tree for the structural validation of **Tetraheptylammonium Chloride**.

Part 2: Nuclear Magnetic Resonance (NMR) Profiling

NMR is the primary tool for assessing the integrity of the alkyl chains and the absence of protonated amine impurities (triheptylamine).

Experimental Protocol

- Solvent: Deuterated Chloroform (

) is preferred to prevent micelle formation often seen in

[1]

- Concentration: 10–15 mg in 0.6 mL solvent.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

H NMR Data (400 MHz,)

The spectrum is characterized by the deshielding effect of the positive nitrogen on the -methylene protons.

Assignment	Chemical Shift (, ppm)	Multiplicity	Integration (Theoretical)	Structural Context
-CH	3.25 – 3.35	Broad Triplet	8H	Protons adjacent to [1] Deshielded by cationic charge.
-CH	1.60 – 1.70	Multiplet	8H	Methylene beta to nitrogen.[1]
Bulk CH	1.25 – 1.45	Broad Multiplet	32H	The C3–C6 methylene envelope.[1] Overlapping signals.
Terminal CH	0.85 – 0.95	Triplet (Hz)	12H	Methyl termini.[1] Diagnostic for chain count.

Self-Validating Interpretation[1]

- The 8:12 Ratio: The most critical check is the integration ratio between the

-CH

(3.3 ppm) and the terminal CH

(0.9 ppm). It must be 2:3 (or 8:12).

- Deviation: If the methyl integral is too high, suspect contamination with lower molecular weight alkanes or grease.
- Impurity Flag: A triplet at 2.4–2.6 ppm indicates the presence of Triheptylamine (uncharged precursor), suggesting incomplete quaternization or degradation.
- Water Check: THAC is hygroscopic. In $^1\text{H NMR}$, a sharp singlet around 1.56 ppm (variable) indicates absorbed water.

Part 3: Mass Spectrometry (MS)[1][2]

Mass spectrometry confirms the cationic mass. Because THAC is a pre-charged salt, Electrospray Ionization (ESI) is the ideal method; it does not require protonation to be detected.

Experimental Protocol

- Method: Direct Infusion ESI or LC-MS.
- Ionization Mode: Positive (+).[1][2][3]
- Solvent: Methanol (MeOH) or Acetonitrile (ACN).[1] Avoid high water content to prevent suppression.
- Cone Voltage: Low (20–40V) to prevent fragmentation of the alkyl chains.

Spectral Data[2][3][4][5][6][7][8][9][10]

Ion Identity	m/z (Monoisotopic)	Type	Notes
	410.47	Molecular Ion	Base peak (100% abundance).[1] Corresponds to .
	857.9	Cluster	Dimer with one chloride counter-ion. [1] Common at high concentrations.
Fragment	312.4		Loss of one heptyl chain (Hoffmann elimination in source). [1]

Interpretation Logic[4]

- Absence of
: Unlike neutral amines, you will not see an
peak.[1] The mass is exactly the cation mass (410.5), not Mass + 1.
- Isotope Pattern: The peak at 410.5 should show standard Carbon-13 isotope distribution (contribution is significant for C28).[1]

Part 4: Vibrational Spectroscopy (FT-IR)

IR is used primarily to confirm the absence of functional groups (like N-H) and verify the aliphatic nature of the salt.

Experimental Protocol

- Method: ATR (Attenuated Total Reflectance) on the solid crystal.
- Range: 4000 – 600 cm

Key Absorption Bands[6][10][11]

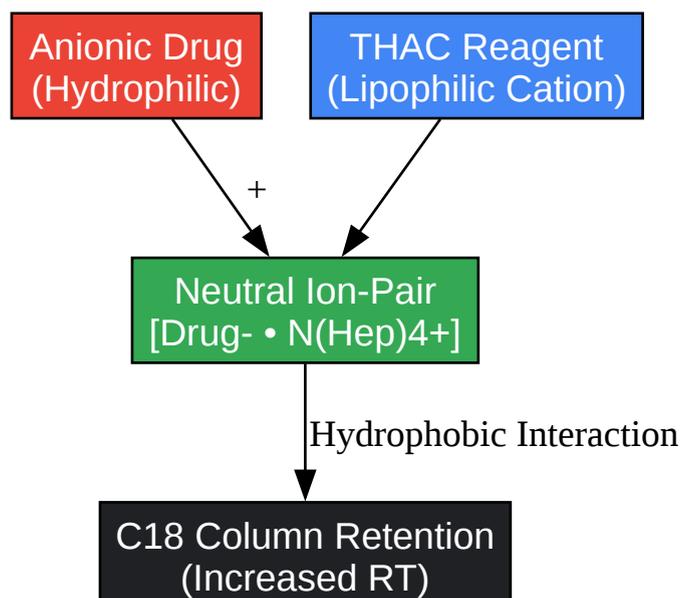
Wavenumber (cm ⁻¹)	Intensity	Assignment	Diagnostic Value
2950 – 2850	Strong	C-H Stretch	Characteristic of long alkyl chains (asymmetric/symmetric).[1]
1470 – 1460	Medium	CH Bend	Scissoring vibration of the heptyl chains.[1]
~900 – 1000	Weak	C-N Stretch	Skeletal vibration of the quaternary center. [1]
~3400	Broad	O-H Stretch	Impurity Flag: Indicates hygroscopic water uptake.[1] Pure, dry THAC has no signal here.
None	-	N-H Stretch	Purity Flag: Absence of peaks at 3300–3500 cm ⁻¹ confirms no amine salts are present.[1]

Part 5: Application Context (Ion Pairing)[1]

Understanding the spectroscopy aids in drug development applications, specifically Ion-Pair Chromatography. THAC is used to retain anionic drugs (e.g., sulfonates, carboxylates) on Reverse Phase (C18) columns.[1]

Mechanism of Action

The THAC cation pairs with the anionic drug, forming a neutral, lipophilic complex that partitions into the stationary phase.



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Figure 2: Mechanism of ion-pair formation facilitating the retention of polar anionic drugs.[1]

Troubleshooting via Spectroscopy:

- If retention times drift in HPLC, run an NMR of the mobile phase additive. Degradation of THAC (loss of heptyl chain) will shift the equilibrium. Look for the "triheptylamine" impurity peak at 2.4 ppm.

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